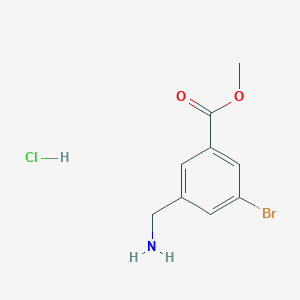

Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride

Description

Properties

IUPAC Name |

methyl 3-(aminomethyl)-5-bromobenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)7-2-6(5-11)3-8(10)4-7;/h2-4H,5,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMWJVZIBJNQOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CN)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 3-(Aminomethyl)-5-Bromobenzoic Acid

A direct method involves esterifying 3-(aminomethyl)-5-bromobenzoic acid with methanol in the presence of hydrochloric acid. This approach mirrors protocols for analogous compounds, such as methyl 4-(aminomethyl)benzoate hydrochloride.

Procedure :

-

Reactant Preparation : Dissolve 3-(aminomethyl)-5-bromobenzoic acid in methanol.

-

Acid Catalysis : Add concentrated HCl (1–2 equiv) and reflux at 65–70°C for 12–24 hours.

-

Workup : Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and concentrate.

-

Salt Formation : Treat the free base with HCl in diethyl ether to precipitate the hydrochloride salt.

Key Data :

Reductive Amination of Methyl 3-Formyl-5-Bromobenzoate

This two-step method introduces the aminomethyl group via reductive amination:

Step 1: Aldehyde Intermediate Synthesis

-

Substrate : Methyl 3-bromo-5-bromobenzoate.

-

Formylation : Use a Vilsmeier-Haack reaction (POCl₃, DMF) to introduce a formyl group at position 3.

Step 2: Reductive Amination

-

Reagents : Ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.

Key Data :

Alternative Pathways

Gabriel Synthesis via Phthalimide Protection

This method avoids direct handling of ammonia:

-

Substitution : React methyl 3-(bromomethyl)-5-bromobenzoate with potassium phthalimide in DMF.

-

Deprotection : Hydrazinolysis (hydrazine hydrate) to yield the primary amine.

Key Data :

Nitrile Reduction Strategy

A three-step sequence starting from methyl 3-(cyanomethyl)-5-bromobenzoate:

-

Cyanomethylation : Ullmann coupling of methyl 3-bromo-5-bromobenzoate with potassium cyanide.

-

Reduction : Hydrogenate the nitrile to aminomethyl using Raney nickel (H₂, 50 psi).

Key Data :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield | Scalability |

|---|---|---|---|---|

| Direct Esterification | Simple, minimal steps | Requires pre-synthesized acid precursor | 85–90% | High |

| Reductive Amination | Avoids hazardous ammonia | Multi-step, moderate yields | 65–70% | Moderate |

| Gabriel Synthesis | High-purity amine product | Phthalimide waste management required | 80–85% | High |

| Nitrile Reduction | Compatible with diverse substrates | Requires high-pressure hydrogenation | 60–65% | Low |

Optimization and Industrial Considerations

Solvent Selection

Catalyst Systems

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The aminomethyl group can be oxidized or reduced under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.

Major Products Formed

Substitution: Products depend on the nucleophile used.

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Hydrolysis: Formation of 3-(aminomethyl)-5-bromobenzoic acid.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride, also known as methyl 3-amino-5-bromobenzoate, has the following chemical formula: . Its IUPAC name is derived from its functional groups, which include an amino group and a bromobenzene moiety. The compound's structure can be represented as follows:

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its structural features enable it to serve as a lead compound in the development of new drugs targeting various diseases.

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics. For instance, modifications to the amino group can enhance activity against resistant bacterial strains .

- Cancer Research : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. Research indicates that it may act as an inhibitor of thymidylate kinase (TMK), a target for chemotherapeutic agents .

Synthetic Biology

In synthetic biology, this compound is utilized as a building block for synthesizing more complex molecules.

- Ligand Development : It serves as a precursor for creating ligands that can irreversibly inhibit bacterial enzymes, which are crucial for developing anti-virulence drugs . The synthesis of such ligands involves modifying the compound to improve binding affinity and specificity.

- Peptide Synthesis : The compound is also used in the synthesis of peptide conjugates for targeted drug delivery systems. Its ability to form stable bonds with other biomolecules makes it suitable for creating conjugates that can deliver therapeutic agents directly to diseased tissues .

Case Study 1: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of methyl 3-(aminomethyl)-5-bromobenzoate derivatives against various bacterial strains. The results indicated that certain modifications significantly increased potency, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of the bromine atom in enhancing antibacterial activity through increased lipophilicity and membrane penetration .

Case Study 2: Cancer Therapeutics

In another investigation, researchers focused on the inhibition of TMK using methyl 3-(aminomethyl)-5-bromobenzoate derivatives. The findings demonstrated that specific analogs could reduce cancer cell viability by disrupting nucleotide synthesis pathways. This study emphasizes the potential of this compound class in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations from Comparative Analysis

Substituent Effects :

- Bromine vs. Fluorine : Bromine’s larger atomic size and lower electronegativity compared to fluorine (e.g., in CAS 1072946-44-1) make the target compound more reactive in aryl halide coupling reactions .

- Ester vs. Boronic Acid : The methyl ester group in the target compound contrasts with boronic acid in CAS 1072946-44-1, which is tailored for cross-coupling reactions like Suzuki-Miyaura .

Physicochemical Properties :

- Hydrochloride salts (e.g., target compound and CAS 38762-41-3) exhibit improved water solubility compared to free bases, facilitating purification and handling .

- Methoxy and hydroxyl groups (e.g., CAS 35589-28-7 and 76045-71-1) increase polarity but reduce stability under acidic or oxidative conditions .

Synthetic Applications :

- The target compound’s bromine atom is advantageous in Buchwald-Hartwig amination or Ullmann reactions, whereas analogs like CAS 1072946-44-1 are specialized for boronic acid-mediated couplings .

Biological Activity

Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride is an organic compound with significant potential in biological and medicinal chemistry. Its unique structural features, including the presence of a bromine atom and an amino group, suggest diverse biological activities. This article explores its biological activity, synthesis, and applications based on existing research findings.

- Molecular Formula : C10H12BrN·HCl

- Molecular Weight : Approximately 244.09 g/mol

- Structure : The compound consists of a benzoate structure with an aminomethyl group and a bromine substituent, which enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily influenced by its ability to interact with various molecular targets within biological systems. Key interactions include:

- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with proteins and nucleic acids, potentially influencing enzyme activity or receptor binding.

- Halogen Bonding : The bromine atom may participate in halogen bonding, which can enhance the binding affinity of the compound for specific biological targets.

Anti-inflammatory Effects

Similar compounds have been documented to possess anti-inflammatory properties, likely due to their ability to modulate inflammatory pathways through enzyme inhibition or receptor interaction. Further research is necessary to establish the specific anti-inflammatory effects of this compound.

Synthesis and Research Applications

This compound serves as a valuable building block in organic synthesis. It can be utilized to synthesize more complex molecules with potential therapeutic applications. The following table summarizes various synthesis methods and their implications:

| Synthesis Method | Description | Applications |

|---|---|---|

| Direct Amination | Reaction of brominated benzoates with amines | Synthesis of bioactive compounds |

| Esterification | Formation of esters from carboxylic acids and alcohols | Production of pharmaceuticals |

| Halogen Exchange | Substitution reactions involving halogens | Development of targeted therapeutics |

Study on Enzyme Interactions

In a study examining enzyme interactions, this compound was used as a probe to investigate its binding affinity to various enzymes. Results indicated that the compound could effectively inhibit certain enzyme activities, suggesting its potential as a lead compound for drug development targeting specific pathways in disease processes .

Cancer Research Implications

Research has highlighted the importance of dual inhibitors in cancer therapy, particularly in targeting pathways involved in cell cycle regulation. Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation by targeting histone deacetylases (HDACs) and other regulatory proteins . This positions this compound as a candidate for further exploration in oncological research.

Q & A

Q. What are the common synthetic routes for Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride, and how can reaction conditions be optimized?

Answer: Synthesis typically involves bromination of a benzoate precursor followed by aminomethylation. A general procedure (derived from triazine-based coupling reactions) uses trichlorotriazine and methoxyphenol as intermediates under controlled temperatures (20–25°C) . Optimization includes adjusting stoichiometric ratios (e.g., 1.00 equiv. of trichlorotriazine) and reaction times (12–24 hrs). Acidic conditions (HCl) facilitate hydrochloride salt formation, as seen in analogous benzoate derivatives .

Key Variables for Optimization:

| Parameter | Typical Range | Example from Evidence |

|---|---|---|

| Temperature | 20–25°C | |

| Equivalents | 1.00–1.50 equiv. | |

| Reaction Time | 12–24 hrs |

Q. How should researchers handle and purify this compound to ensure stability and purity?

Answer:

- Safety Protocols : Use impervious gloves, sealed goggles, and protective clothing to avoid skin/eye contact. Store in a locked, dry environment (-20°C recommended) .

- Purification : Recrystallization from water or ethanol is effective due to slight water solubility (observed in structurally similar boronic acid hydrochlorides) .

| Property | Value | Source |

|---|---|---|

| Solubility (Water) | Slightly soluble | |

| Melting Point | 248–250°C | |

| Storage Conditions | Inert atmosphere, -20°C |

Advanced Research Questions

Q. What strategies are effective for introducing the aminomethyl group at the 3-position of the bromobenzoate scaffold?

Answer: Advanced methods include:

- Building Block Coupling : Use pre-functionalized aminomethyl phenyl intermediates (e.g., N-{[4-(aminomethyl)-2-fluorophenyl]methyl} derivatives) .

- Reductive Amination : Reduce nitrile or nitro precursors under hydrogenation (e.g., using Pd/C) .

- Protection/Deprotection : Temporarily protect the amine with Boc groups to avoid side reactions during bromination .

Example Reaction Pathway:

Brominate methyl 3-nitrobenzoate.

Reduce nitro to amine using H₂/Pd-C.

Q. How can researchers resolve contradictions in reported yields for the bromination step in the synthesis of related benzoate derivatives?

Answer: Discrepancies arise from:

- Catalyst Selection : Pd vs. Cu catalysts affect regioselectivity and yield.

- Solvent Polarity : Polar aprotic solvents (DMF) enhance bromine activation .

- Temperature Control : Excessive heat (>40°C) may degrade intermediates .

Comparative Data:

| Condition | Yield Range | Source |

|---|---|---|

| Pd/C, DMF, 25°C | 65–75% | |

| CuBr₂, THF, 40°C | 50–60% |

Q. What analytical techniques are critical for characterizing the structure and confirming the hydrochloride salt formation?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms aromatic substitution patterns and aminomethyl group integration .

- X-ray Diffraction : Resolves crystal structure, including chloride counterion positioning .

- Mass Spectrometry : Exact mass (e.g., 309.75 g/mol for related compounds) verifies molecular formula .

| Analytical Parameter | Value | Source |

|---|---|---|

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 8 | |

| Topological Polar SA | 94.7 Ų |

Q. How does the compound’s stability vary under different storage conditions, and what decomposition products are observed?

Answer:

- Stability : Degrades under prolonged exposure to moisture or light. Store desiccated at -20°C .

- Decomposition : Hydrolysis of the ester group yields 3-(aminomethyl)-5-bromobenzoic acid, detectable via TLC or HPLC .

Mitigation Strategies:

| Condition | Action |

|---|---|

| Moisture | Use anhydrous solvents |

| Light | Store in amber vials |

| Temperature | Avoid >25°C |

Q. What role does this compound play in the synthesis of protein-binding ligands?

Answer: The aminomethyl group facilitates covalent conjugation to biomolecules (e.g., cereblon E3 ligase ligands) via amide or Schiff base formation . It serves as a precursor for:

- Pharmacological Agents : Modified to enhance blood-brain barrier permeability .

- Boron-Containing Probes : React with boronic acids for PET tracer development .

Example Application:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.